7-Chloro-3H-imidazo[4,5-b]pyridine-2-carbaldehyde
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Overview
Description
7-Chloro-3H-imidazo[4,5-b]pyridine-2-carbaldehyde is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of the chloro and aldehyde functional groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3H-imidazo[4,5-b]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with the reaction of 2,3-diaminopyridine with a chloro-substituted aldehyde. The reaction proceeds through nucleophilic substitution followed by cyclization to form the imidazo[4,5-b]pyridine core .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of palladium-catalyzed reactions and microwave-assisted synthesis are also explored to enhance the efficiency and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3H-imidazo[4,5-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: 7-Chloro-3H-imidazo[4,5-b]pyridine-2-carboxylic acid.
Reduction: 7-Chloro-3H-imidazo[4,5-b]pyridine-2-methanol.
Substitution: Various substituted imidazo[4,5-b]pyridine derivatives
Scientific Research Applications
7-Chloro-3H-imidazo[4,5-b]pyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored as a scaffold for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a building block in organic electronics .
Mechanism of Action
The mechanism of action of 7-Chloro-3H-imidazo[4,5-b]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Lacks the chloro and aldehyde groups, making it less reactive in certain chemical transformations.
Imidazo[4,5-c]pyridine: Similar structure but different positioning of the nitrogen atoms, leading to different chemical and biological properties.
Imidazo[1,2-a]pyridine: Different ring fusion pattern, resulting in distinct reactivity and applications
Uniqueness
7-Chloro-3H-imidazo[4,5-b]pyridine-2-carbaldehyde is unique due to the presence of both chloro and aldehyde functional groups, which enhance its reactivity and versatility in synthetic applications. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of complex molecules .
Properties
Molecular Formula |
C7H4ClN3O |
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Molecular Weight |
181.58 g/mol |
IUPAC Name |
7-chloro-1H-imidazo[4,5-b]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H4ClN3O/c8-4-1-2-9-7-6(4)10-5(3-12)11-7/h1-3H,(H,9,10,11) |
InChI Key |
UGHFSJJRIGTDOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1Cl)NC(=N2)C=O |
Origin of Product |
United States |
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